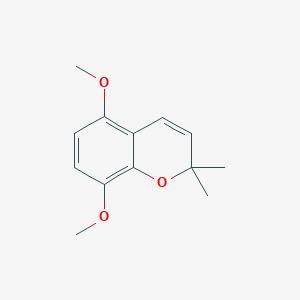

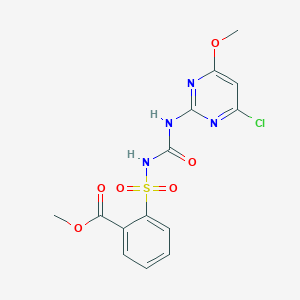

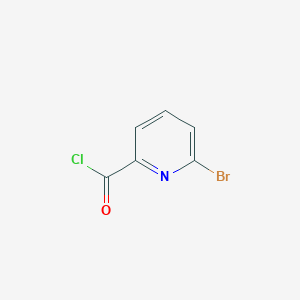

![molecular formula C12H18N2O7 B170083 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione CAS No. 196596-84-6](/img/structure/B170083.png)

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione, also known as stavudine, is an antiretroviral drug used to treat human immunodeficiency virus (HIV) infections. The drug belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) that inhibit the reverse transcriptase enzyme of HIV, thereby preventing the virus from replicating and spreading in the body.

Mécanisme D'action

Stavudine works by inhibiting the reverse transcriptase enzyme of HIV, which is responsible for converting the viral RNA into DNA. The drug is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.

Effets Biochimiques Et Physiologiques

Stavudine has been shown to have several biochemical and physiological effects on the body. The drug can cause mitochondrial toxicity, which can lead to peripheral neuropathy, pancreatitis, and lactic acidosis. It can also cause bone marrow suppression, resulting in anemia, neutropenia, and thrombocytopenia. Other side effects of the drug include nausea, vomiting, diarrhea, and rash.

Avantages Et Limitations Des Expériences En Laboratoire

Stavudine has several advantages for lab experiments, including its high potency against HIV and its ability to penetrate the blood-brain barrier. However, the drug also has several limitations, including its toxicity and the development of drug resistance in some patients.

Orientations Futures

Several future directions for 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione research include the development of new formulations of the drug, such as sustained-release formulations, to improve patient adherence and reduce toxicity. Other areas of research include the identification of new targets for antiretroviral therapy and the development of new drugs that can overcome drug resistance. Additionally, research is needed to better understand the long-term effects of 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione on mitochondrial function and to develop strategies to mitigate its toxicity.

Méthodes De Synthèse

Stavudine can be synthesized by the reaction of thymine with 2-deoxy-D-ribose in the presence of a strong acid catalyst. The resulting intermediate is then treated with dimethyl sulfate to form the dimethoxy methyl derivative. The final product is obtained by reacting the dimethoxy methyl derivative with potassium hydroxide in ethanol.

Applications De Recherche Scientifique

Stavudine has been extensively studied for its efficacy in treating HIV infections. Several clinical trials have demonstrated its effectiveness in reducing viral load and increasing CD4 cell counts in HIV-infected individuals. The drug has also been used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART) regimens, which have significantly improved the prognosis and quality of life of HIV-infected patients.

Propriétés

Numéro CAS |

196596-84-6 |

|---|---|

Nom du produit |

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |

Formule moléculaire |

C12H18N2O7 |

Poids moléculaire |

302.28 g/mol |

Nom IUPAC |

1-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O7/c1-19-11(20-2)10-9(17)8(6(5-15)21-10)14-4-3-7(16)13-12(14)18/h3-4,6,8-11,15,17H,5H2,1-2H3,(H,13,16,18)/t6-,8-,9+,10+/m0/s1 |

Clé InChI |

RTOYHFGCVJLIAL-BEYHFKMWSA-N |

SMILES isomérique |

COC([C@H]1[C@@H]([C@H]([C@@H](O1)CO)N2C=CC(=O)NC2=O)O)OC |

SMILES |

COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |

SMILES canonique |

COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |

Synonymes |

2,5-ANHYDRO-4-DEOXY-4-(3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)-1-(DIMETHYL ACETAL)-L-MANNOSE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

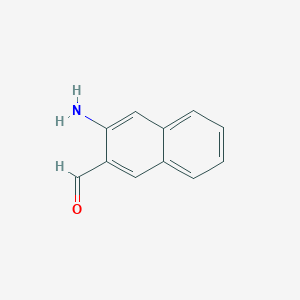

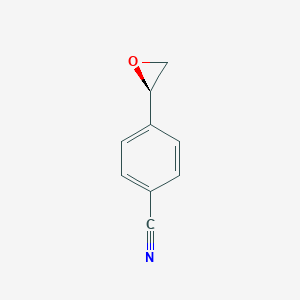

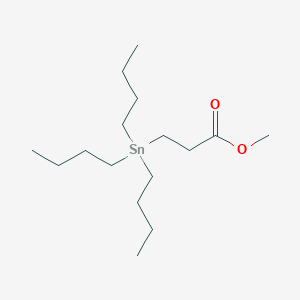

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)

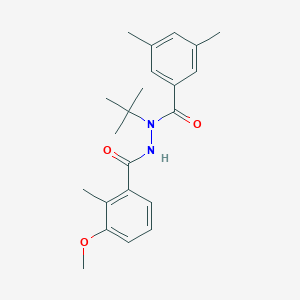

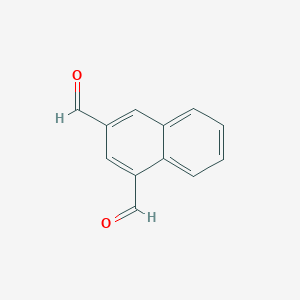

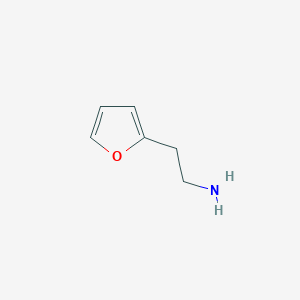

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

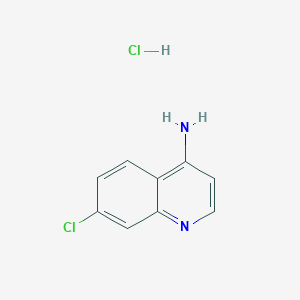

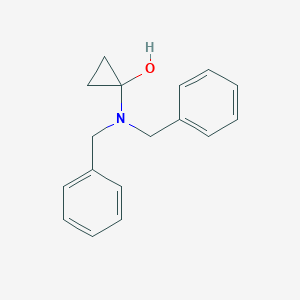

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)